molecular formula C26H18BrN3O5S B11562565 4-bromo-2-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate

4-bromo-2-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate

Cat. No.: B11562565
M. Wt: 564.4 g/mol
InChI Key: IJGGYKIUJAVCQI-XNBSKVPHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-BROMO-2-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE is a complex organic compound that features a variety of functional groups, including bromine, phenyl, thiophene, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Phenylformamido Intermediate: This step involves the reaction of aniline with formic acid to produce phenylformamide.

    Synthesis of the Thiophene Derivative: Thiophene-2-carboxylic acid is converted to its corresponding acid chloride using thionyl chloride, followed by reaction with the phenylformamide to form the thiophene derivative.

    Coupling Reaction: The thiophene derivative is then coupled with 4-bromo-2-aminobenzaldehyde under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and phenylformamido moieties.

    Reduction: Reduction reactions can target the imine and amide groups within the molecule.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include amines or alcohols.

    Substitution: Products will vary depending on the nucleophile used but may include methoxy or tert-butoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a pharmacophore in drug design. Its structural complexity allows for interactions with various biological targets.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, the compound may find applications in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of 4-BROMO-2-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with its targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-[(2E)-3-(Thiophen-2-yl)prop-2-enamido]benzoic acid
  • 2-[(E)-{[(2E)-2-(Phenylformamido)-3-(thiophen-2-yl)prop-2-enamido]imino}methyl]phenyl furan-2-carboxylate

Uniqueness

The uniqueness of 4-BROMO-2-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and furan moieties, along with the conjugated system, makes it particularly interesting for various applications.

Properties

Molecular Formula

C26H18BrN3O5S

Molecular Weight

564.4 g/mol

IUPAC Name

[2-[(E)-[[(E)-2-benzamido-3-thiophen-2-ylprop-2-enoyl]hydrazinylidene]methyl]-4-bromophenyl] furan-2-carboxylate

InChI

InChI=1S/C26H18BrN3O5S/c27-19-10-11-22(35-26(33)23-9-4-12-34-23)18(14-19)16-28-30-25(32)21(15-20-8-5-13-36-20)29-24(31)17-6-2-1-3-7-17/h1-16H,(H,29,31)(H,30,32)/b21-15+,28-16+

InChI Key

IJGGYKIUJAVCQI-XNBSKVPHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)N/N=C/C3=C(C=CC(=C3)Br)OC(=O)C4=CC=CO4

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NN=CC3=C(C=CC(=C3)Br)OC(=O)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.